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Compound of Interest

Compound Name: Nfl-NH2

Cat. No.: B15136774 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fmoc-L-Asp-NH2, with the systematic IUPAC name (2S)-2-(9H-fluoren-9-

ylmethoxycarbonylamino)-3-carbamoylpropanoic acid, is a pivotal building block in modern

solid-phase peptide synthesis (SPPS). Its unique structure, featuring a

fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and a C-

terminal amide, makes it an essential component for the synthesis of a wide array of peptides,

particularly those with therapeutic potential. This guide provides an in-depth overview of the

chemical properties of Fmoc-Asp-NH2, detailed experimental protocols for its use, and a

discussion of its applications in the development of novel peptide-based drugs.

Core Chemical Properties
Fmoc-Asp-NH2 is a white to off-white solid powder. A summary of its key chemical and physical

properties is presented in the table below for easy reference.
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Property Value Source

CAS Number 200335-40-6 [1][2]

Molecular Formula C₁₉H₁₈N₂O₅ [1][2]

Molecular Weight 354.36 g/mol [1][2]

Purity ≥98.0% [1][2]

Appearance White to off-white powder [3]

Solubility

Soluble in Dimethylformamide

(DMF) and Dimethyl sulfoxide

(DMSO)

Storage Store at 2-8°C [1][2]

Spectroscopic Data
While specific spectra for Fmoc-L-Asp-NH2 are not readily available in public databases, data

for the closely related D-isomer, Fmoc-D-Asp-NH2, provides valuable insight. The

spectroscopic characteristics are expected to be nearly identical, with the primary difference

being the stereochemistry, which is not typically distinguishable by standard NMR or Mass

Spectrometry.

Spectroscopic Data Expected Chemical Shifts / Peaks

¹H NMR (ppm)

7.2-7.8 (Fluorenyl aromatic protons), 4.5-4.7

(Alpha-proton), 4.2-4.4 (Fluorenyl methylene),

2.6-2.9 (Beta-methylene)[4]

¹³C NMR (ppm)

~175 (Carboxyl carbonyl), ~173 (Amide

carbonyl), ~156 (Carbamate carbonyl), 120-145

(Fluorenyl aromatic carbons), 66-67 (Fluorenyl

methylene), 52-54 (Alpha-carbon), 36-38 (Beta-

carbon)[4]

Mass Spectrometry

Molecular Ion Peak [M+H]⁺ at m/z 355.[4]

Characteristic fragmentation includes the loss of

the Fmoc group (222 Da).[4]
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Experimental Protocols in Solid-Phase Peptide
Synthesis (SPPS)
Fmoc-Asp-NH2 is primarily utilized in Fmoc-based SPPS. The following sections outline the

key steps involved in its incorporation into a growing peptide chain.

Resin Preparation and Swelling
The choice of resin is critical for the synthesis of C-terminally amidated peptides. A Rink Amide

resin is commonly employed.

Protocol: Resin Swelling

Place the desired amount of Rink Amide resin in a reaction vessel.

Add a solution of 1:1 Dichloromethane (DCM) and Dimethylformamide (DMF).

Allow the resin to swell for at least 60 minutes to ensure optimal accessibility of the reactive

sites.[4]

Drain the solvent.

Fmoc Deprotection
The removal of the Fmoc group is a crucial step to expose the free amine for the subsequent

coupling reaction.

Protocol: Fmoc Deprotection

Add a 20% solution of piperidine in DMF to the swollen resin.[4]

Agitate the mixture for a short period (e.g., 2 minutes).

Drain the solution.

Repeat the treatment with 20% piperidine in DMF for a longer duration (e.g., 8 minutes) to

ensure complete deprotection.[4]
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Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-

piperidine adduct.

Coupling of Fmoc-Asp-NH2
The activation of the carboxylic acid of the incoming Fmoc-amino acid is necessary to facilitate

peptide bond formation.

Protocol: Coupling Reaction

Dissolve Fmoc-Asp-NH2 and a coupling agent (e.g., HCTU, HATU, or DIC/Oxyma) in DMF.

Add an activator base, such as Diisopropylethylamine (DIEA), to the solution.

Add the activated amino acid solution to the deprotected resin.

Allow the coupling reaction to proceed for a sufficient time (typically 30-60 minutes).

Coupling efficiency can be monitored using a qualitative test like the Kaiser test.

After the reaction is complete, drain the coupling solution and wash the resin thoroughly with

DMF.

Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the

side-chain protecting groups are removed.

Protocol: Cleavage from Resin

Wash the peptide-resin with DCM and dry it.

Prepare a cleavage cocktail. A common cocktail is Reagent K, which consists of

trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT) in a ratio of

82.5:5:5:5:2.5.[5] This cocktail is effective for scavenging cationic species generated during

cleavage, which can otherwise lead to side reactions with sensitive residues like Trp and

Cys.[5]

Add the cleavage cocktail to the dried peptide-resin.
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Gently agitate the mixture for 2-3 hours at room temperature.

Filter the resin and collect the filtrate containing the cleaved peptide.

Precipitate the peptide by adding cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Potential Side Reactions and Mitigation Strategies
The incorporation of aspartic acid residues in peptide synthesis can sometimes lead to side

reactions, primarily the formation of aspartimide. This occurs when the backbone amide

nitrogen attacks the side-chain carboxyl group, forming a cyclic imide. This can lead to

racemization and the formation of β- and iso-aspartyl peptides.

Strategies to Minimize Aspartimide Formation:

Use of Additives: Adding a mild acid like 0.1 M HOBt to the piperidine deprotection solution

can help suppress aspartimide formation.

Optimized Coupling: Employing efficient coupling reagents and ensuring complete coupling

can reduce the exposure of the sensitive Asp residue to basic conditions.

Backbone Protection: For particularly problematic sequences, the use of dipeptides with a

backbone-protecting group on the residue preceding the aspartic acid, such as a 2,4-

dimethoxybenzyl (Dmb) group, can prevent aspartimide formation.

Applications in Drug Development
Peptides synthesized using Fmoc-Asp-NH2 have broad applications in drug discovery and

development. The C-terminal amide is a common feature in many bioactive peptides, as it can

increase resistance to enzymatic degradation and mimic the native peptide structure.

Peptide-based therapeutics are being investigated for a wide range of diseases, including

metabolic disorders, cancer, and infectious diseases.[6] The incorporation of a C-terminal Asp-

NH2 can influence the peptide's overall charge, solubility, and interaction with biological

targets. While Fmoc-Asp-NH2 itself is not directly involved in signaling pathways, the peptides

synthesized using this building block can be designed to modulate various cellular processes.
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Visualizations
Experimental Workflow for SPPS using Fmoc-Asp-NH2
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Caption: Solid-Phase Peptide Synthesis Cycle.
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Aspartic Acid Residue
in Peptide Chain

Aspartimide Formation
(Cyclic Imide)

catalyzed by

Base Exposure
(e.g., Piperidine)

Racemization
(D/L Isomers) Hydrolysis

β-Aspartyl Peptide iso-Aspartyl Peptide

Click to download full resolution via product page

Caption: Aspartimide Formation Pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b15136774?utm_src=pdf-body-img
https://www.benchchem.com/product/b15136774?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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